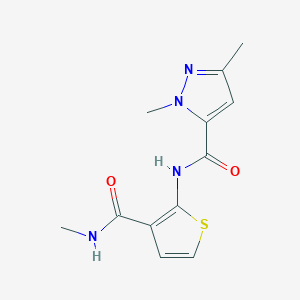![molecular formula C10H19N B2570218 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine CAS No. 1781639-39-1](/img/structure/B2570218.png)
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compounds containing the bicyclo[2.2.2]octane unit often involves key steps such as the Diels-Alder reaction and ring-closing metathesis . For instance, the synthesis of propellanes containing a bicyclo[2.2.2]octene unit can be achieved through sequential usage of the Diels-Alder reaction, C-allylation, and ring-closing metathesis . Additionally, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid and via their N-phenyltriazenes has been reported .
Industrial Production Methods: While specific industrial production methods for 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine undergoes various chemical reactions, including:
Deamination: This reaction involves the removal of an amino group, often using nitrous acid in acetic acid.
Substitution Reactions: These reactions can involve reagents such as N-phenyltriazenes and ethyl N-nitrosocarbamates.
Common Reagents and Conditions:
Nitrous Acid: Used in deamination reactions.
N-phenyltriazenes: Employed in substitution reactions.
Ethyl N-nitrosocarbamates: Utilized in solvolysis reactions.
Major Products: The major products formed from these reactions include various rearranged and unrearranged bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves its interaction with molecular targets through its rigid bicyclic structure. For instance, in deamination reactions, classical carbonium ions are formed as intermediates, which then undergo further reactions to yield various products . The compound’s rigidity and stability make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-2-yl-amines: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[2.2.1]heptane derivatives: These compounds have a smaller bicyclic framework and exhibit different chemical properties.
Uniqueness: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is unique due to its larger bicyclic structure, which provides greater rigidity and stability compared to smaller bicyclic compounds. This makes it particularly useful in applications requiring a stable and rigid scaffold.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQEDXZJPQQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2570137.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)




![N-(3,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2570147.png)


![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)


![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2570158.png)
